molecular formula C11H11NO6 B7578219 2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid

2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid

Cat. No. B7578219
M. Wt: 253.21 g/mol
InChI Key: RDYQCRVERYHEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a derivative of salicylic acid and belongs to the class of nitrophenylpropenoic acids.

Mechanism of Action

2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to protect against oxidative stress and neurodegeneration by reducing the production of reactive oxygen species (ROS) and enhancing antioxidant defense mechanisms.

Advantages and Limitations for Lab Experiments

2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound has some limitations, such as its low bioavailability and potential toxicity at high doses.

Future Directions

For 2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid research include investigating its efficacy in animal models of cancer, inflammation, and neurodegenerative diseases, optimizing its pharmacokinetic properties, and exploring its mechanism of action in more detail. Additionally, this compound could be used as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs.

Synthesis Methods

2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid can be synthesized through the reaction of 2-methoxy-4-nitrophenol and 2-chloromethylprop-2-enoic acid in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 110-112°C.

Scientific Research Applications

2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. This compound has been found to exhibit anti-inflammatory, anti-proliferative, and anti-tumor activities in vitro and in vivo.

properties

IUPAC Name

2-[(2-methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-7(11(13)14)6-18-9-4-3-8(12(15)16)5-10(9)17-2/h3-5H,1,6H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYQCRVERYHEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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